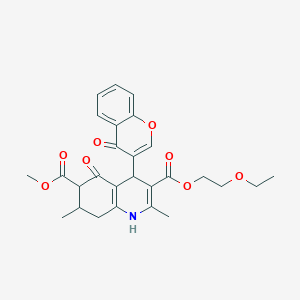![molecular formula C16H20ClF3N2O B5967578 1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone](/img/structure/B5967578.png)
1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone, also known as CTETP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT), which plays a crucial role in the synthesis of cholesterol esters in the body. In
Mecanismo De Acción
The mechanism of action of 1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone involves the inhibition of ACAT, which is responsible for the synthesis of cholesterol esters in the body. By inhibiting ACAT, 1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone can reduce the levels of cholesterol esters in the blood, which can help to prevent the development of atherosclerosis. 1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall therapeutic effects.
Biochemical and Physiological Effects:
1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the levels of cholesterol esters in the blood, which can help to prevent the development of atherosclerosis. 1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone is that it is a potent inhibitor of ACAT, which makes it a promising candidate for the treatment of hypercholesterolemia and atherosclerosis. However, one limitation of 1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone is that it has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone. One area of research could focus on improving the solubility of 1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone in water, which would make it easier to administer in vivo. Another area of research could focus on developing more potent and selective inhibitors of ACAT, which could have even greater therapeutic potential. Additionally, further studies could be conducted to investigate the anti-inflammatory and antioxidant properties of 1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone, which could provide further insight into its overall therapeutic effects.
Métodos De Síntesis
The synthesis of 1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone involves the reaction of 3-chlorophenethylamine with 4,4,4-trifluorobutyl isocyanate to form the corresponding urea derivative. This intermediate is then reacted with 2-pyrrolidinone to yield 1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone. The overall synthesis method is relatively straightforward and can be performed on a large scale.
Aplicaciones Científicas De Investigación
1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone has been extensively studied for its potential use in the treatment of hypercholesterolemia and atherosclerosis. It has been shown to be a potent inhibitor of ACAT, which is involved in the synthesis of cholesterol esters in the body. By inhibiting ACAT, 1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone can reduce the levels of cholesterol esters in the blood, which can help to prevent the development of atherosclerosis.
Propiedades
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-4-(4,4,4-trifluorobutylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClF3N2O/c17-13-4-1-3-12(9-13)5-8-22-11-14(10-15(22)23)21-7-2-6-16(18,19)20/h1,3-4,9,14,21H,2,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAOBENAOZSXBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC(=CC=C2)Cl)NCCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-methyl-1H-pyrazol-4-yl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]pyrimidin-2-amine](/img/structure/B5967501.png)
![2-[1-benzyl-4-(1-phenyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5967511.png)
![N,8-dimethyl-3-({[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}methyl)-N-(2-phenylethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5967518.png)


![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-2-(phenylthio)acetamide](/img/structure/B5967537.png)
![N-{anilino[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B5967544.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B5967558.png)
![1-(1,4-dithiepan-6-yl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5967565.png)
![4-{[[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5967566.png)
![(3S)-1-(5-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-2-pyridinyl)-3-pyrrolidinol](/img/structure/B5967584.png)
![2-{1-(cyclohexylmethyl)-4-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5967587.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5967589.png)
![1-[5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B5967598.png)